molecular formula C44H59N5O8 B12783927 Peptide 7140 CAS No. 159440-06-9

Peptide 7140

Cat. No.: B12783927
CAS No.: 159440-06-9
M. Wt: 786.0 g/mol
InChI Key: BEDFWZHAUMLCKV-RNATXAOGSA-N
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Description

Peptide 7140 is a synthetic peptide known for its unique properties and applications in various scientific fields. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This compound has garnered attention due to its potential therapeutic applications and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peptide 7140 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of protected amino acids. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which requires optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the process, allowing for efficient and reproducible production. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired peptide from impurities based on their chemical properties .

Chemical Reactions Analysis

Types of Reactions

Peptide 7140 can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

    Substitution: this compound can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂) and iodine (I₂) for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reagents: Amino acid derivatives and coupling agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation can result in the formation of disulfide-linked dimers or higher-order structures, while substitution can yield peptides with altered sequences and functionalities .

Scientific Research Applications

Peptide 7140 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Peptide 7140 involves its interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the desired biological effect. For example, this compound may bind to a receptor on the cell surface, activating intracellular signaling pathways that regulate gene expression, cell proliferation, or apoptosis. The specific molecular targets and pathways involved depend on the peptide’s sequence and structure .

Comparison with Similar Compounds

Peptide 7140 can be compared with other similar compounds, such as:

    Peptide 7150: Similar in structure but with a different amino acid sequence, leading to distinct biological activities.

    Peptide 7160: Contains modifications that enhance its stability and bioavailability compared to this compound.

    Peptide 7170: Designed to target different molecular pathways, offering alternative therapeutic applications.

The uniqueness of this compound lies in its specific sequence and structure, which confer unique properties and functionalities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

159440-06-9

Molecular Formula

C44H59N5O8

Molecular Weight

786.0 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C44H59N5O8/c1-27(2)23-37(41(52)48-38(29(5)6)39(45)50)57-43(54)32-19-21-49(22-20-32)42(53)36(25-33-17-12-16-31-15-10-11-18-34(31)33)46-40(51)35(24-30-13-8-7-9-14-30)47-44(55)56-26-28(3)4/h7-18,27-29,32,35-38H,19-26H2,1-6H3,(H2,45,50)(H,46,51)(H,47,55)(H,48,52)/t35-,36-,37+,38+/m1/s1

InChI Key

BEDFWZHAUMLCKV-RNATXAOGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC=CC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)OCC(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC=CC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C

Origin of Product

United States

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